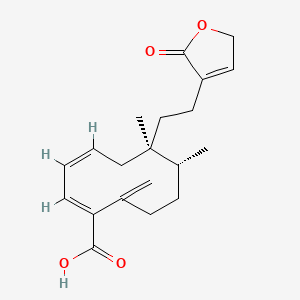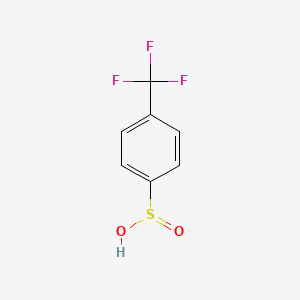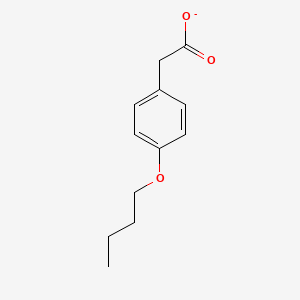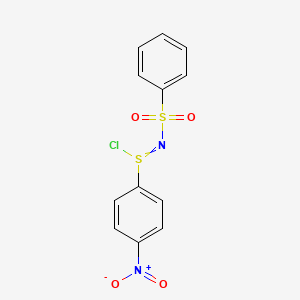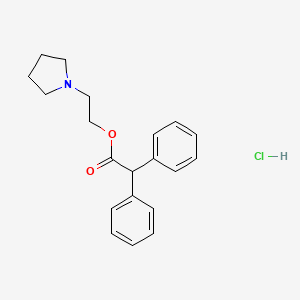![molecular formula C6H6F3NO3 B14745998 4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid CAS No. 689-45-2](/img/structure/B14745998.png)
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to an amino butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid typically involves the reaction of a suitable precursor with trifluoroethylamine under controlled conditions. One common method involves the condensation of a keto acid with trifluoroethylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid involves its interaction with specific molecular targets. The trifluoroethyl group may enhance the compound’s ability to penetrate biological membranes, while the keto and amino groups can participate in various biochemical reactions. The exact pathways and targets depend on the specific context of its use, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-4-{[(2,2,2-trifluoroethyl)carbamoyl]amino}butanoic acid
- (Z)-2,3-dichloro-4-oxo-but-2-enoic acid
Uniqueness
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.
Eigenschaften
CAS-Nummer |
689-45-2 |
|---|---|
Molekularformel |
C6H6F3NO3 |
Molekulargewicht |
197.11 g/mol |
IUPAC-Name |
4-oxo-4-(2,2,2-trifluoroethylamino)but-2-enoic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)3-10-4(11)1-2-5(12)13/h1-2H,3H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
DXWPODDNSCYSTF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


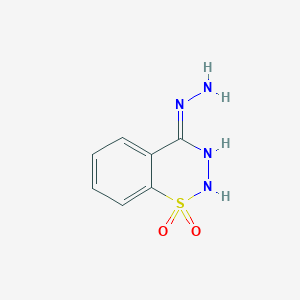
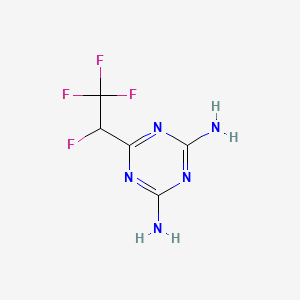
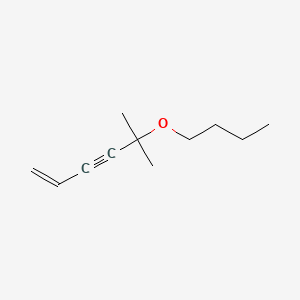

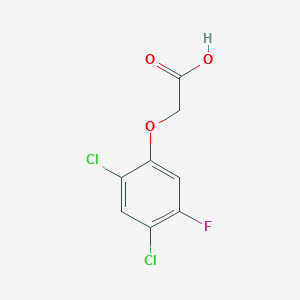

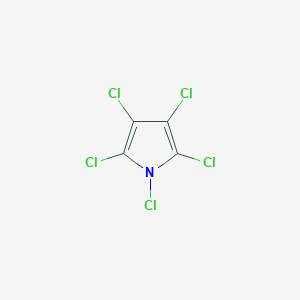
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)

